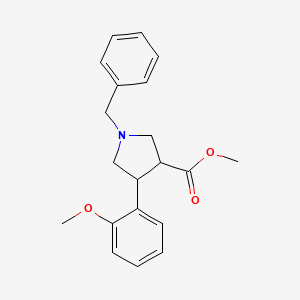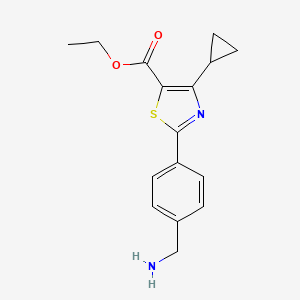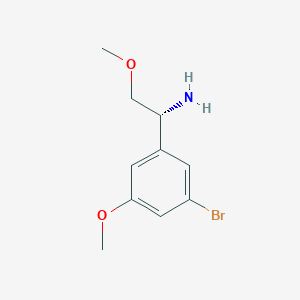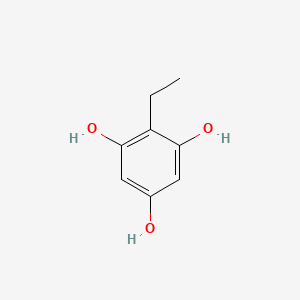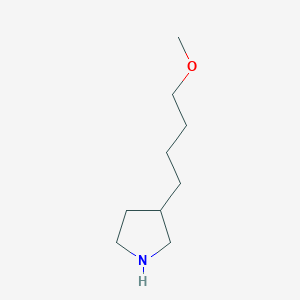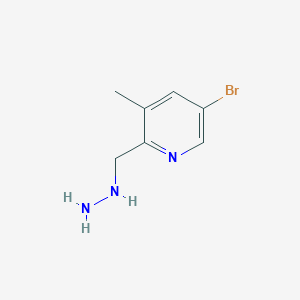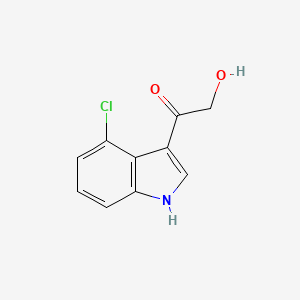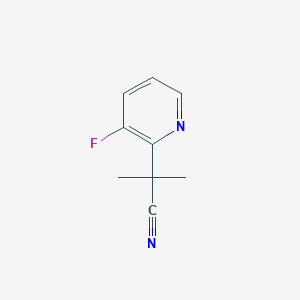
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science .
准备方法
The synthesis of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be achieved through several synthetic routes. One common method involves the fluorination of pyridine derivatives. For instance, 2-amino-3-methylpyridine can be converted into 2-fluoro-3-methylpyridine using the Balts-Schiemann reaction, followed by further functionalization to introduce the nitrile group . Industrial production methods often involve the use of fluorinating agents such as potassium fluoride (KF) under elevated temperatures (100–200 °C) to achieve selective fluorination .
化学反应分析
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated pyridines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
科学研究应用
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its ability to impart desirable physical properties.
作用机制
The mechanism of action of 2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile is largely dependent on its application. In medicinal chemistry, the fluorine atom’s electron-withdrawing nature can influence the compound’s interaction with biological targets, such as enzymes or receptors. This can enhance binding affinity and selectivity, leading to improved therapeutic effects . The molecular targets and pathways involved vary based on the specific application and the biological system being studied.
相似化合物的比较
2-(3-Fluoropyridin-2-yl)-2-methylpropanenitrile can be compared with other fluorinated pyridines, such as:
2-Fluoropyridine: Lacks the nitrile and methyl groups, making it less versatile in certain synthetic applications.
3-Fluoropyridine: Similar to 2-fluoropyridine but with the fluorine atom in a different position, affecting its reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can further enhance its electron-withdrawing effects and alter its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a valuable compound in various research and industrial applications .
属性
分子式 |
C9H9FN2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
2-(3-fluoropyridin-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C9H9FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,1-2H3 |
InChI 键 |
GIJCPQDLTPQLJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=C(C=CC=N1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



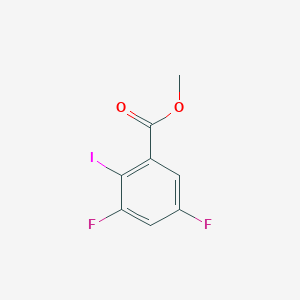
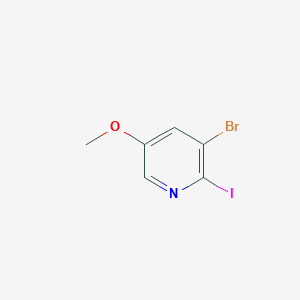
![N-Hydroxy-5-nitrobenzo[d]thiazole-2-carboximidamide](/img/structure/B15224355.png)
